JujubosideB

Catalog No.
S657433
CAS No.
55466-05-2
M.F
C52H84O21
M. Wt
1045.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JujubosideB

CAS Number

55466-05-2

Product Name

JujubosideB

IUPAC Name

(2S,3R,4R,5R,6R)-2-[(2S,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,4S,7R,9S,13R,17S,18S,20R)-18-hydroxy-4,8,8,12,18-pentamethyl-20-(2-methylprop-1-enyl)-21,23-dioxahexacyclo[18.2.1.01,17.03,16.04,13.07,12]tricosan-9-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C52H84O21

Molecular Weight

1045.2 g/mol

InChI

InChI=1S/C52H84O21/c1-22(2)15-52-20-50(8,63)42-24-9-10-30-48(6,25(24)16-51(42,73-52)21-66-52)13-11-29-47(4,5)31(12-14-49(29,30)7)69-45-41(72-44-38(62)35(59)32(56)23(3)67-44)39(27(55)19-65-45)70-46-40(36(60)34(58)28(17-53)68-46)71-43-37(61)33(57)26(54)18-64-43/h15,23-46,53-63H,9-14,16-21H2,1-8H3/t23-,24?,25?,26-,27-,28-,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40-,41-,42+,43+,44+,45+,46+,48+,49?,50+,51-,52+/m1/s1

InChI Key

GFOFQZZEGDPXTG-ZHUYPZMKSA-N

Synonyms

jujuboside B

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(C5(CCC4C3(C)C)C)CC78C6C(CC(O7)(OC8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)O)O)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@@H](CO[C@H]2O[C@H]3CCC4([C@@H]5CCC6[C@H]7[C@@](C[C@]8(OC[C@]7(O8)CC6[C@@]5(CC[C@H]4C3(C)C)C)C=C(C)C)(C)O)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O

The exact mass of the compound Jujuboside B is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Jujuboside B (CAS 55466-05-2) is a highly purified dammarane-type tetracyclic triterpenoid saponin natively extracted from the seeds of Ziziphus jujuba. With a molecular weight of 1045.21 g/mol, it serves as a critical reference standard and primary active pharmaceutical ingredient in neuropharmacological and cardiovascular research. Unlike crude botanical matrices which suffer from extreme batch-to-batch variability, high-purity Jujuboside B provides a strict, quantifiable baseline for evaluating GABA-A receptor modulation and cellular apoptosis pathways. Its procurement is essential for laboratories requiring a stable, non-aqueous-soluble saponin standard that bypasses the pharmacokinetic limitations inherent to its heavily glycosylated structural analogs.

Research Fit

Product Class Plant-derived triterpenoid saponin
Pathway Fit GABAergic and melanogenesis pathway studies
Assay Context Cell-model endpoint review and cytotoxicity profiling

Procuring crude Ziziphus jujuba extracts or substituting with the closely related analog Jujuboside A introduces severe experimental artifacts. Crude seed extracts exhibit drastic compositional fluctuations based on geographical origin and harvest timing, making reproducible dosing impossible [1]. More critically, substituting with Jujuboside A fails in in vitro cellular and receptor-binding assays. Jujuboside A is functionally a prodrug with massive molecular volume and poor bioavailability (1.32%); it requires in vivo gastric hydrolysis to convert into Jujuboside B and jujubogenin before it can effectively bind GABA-A receptors[2]. Furthermore, Jujuboside A completely lacks the anti-platelet aggregation activity intrinsic to Jujuboside B, meaning structural substitution in cardiovascular models will yield absolute false negatives [3].

Substitution Risk

JuA not interchangeable for melanogenesis
Anti-melanogenic assay response may not transfer to Jujuboside A
Botanical processing alters ratio
Crude vs. parched seed may shift JuB:JuA composition and experimental consistency
ACE binding profile differs
Reported ACE binding energy may vary across jujubosides and co-occurring compounds

Direct GABA-A Receptor Activation vs. Prodrug Limitations

In comparative pharmacokinetic and receptor-binding studies, Jujuboside B demonstrates direct affinity for GABA-A receptors compared to its precursor, Jujuboside A. Research indicates that Jujuboside A exhibits an extremely low oral bioavailability of 1.32% and cannot efficiently penetrate the blood-brain barrier due to its larger molecular volume. Instead, it must be hydrolyzed in the gastric environment into Jujuboside B and jujubogenin to exert sedative bioactivity. When applied directly to hippocampal neurons, Jujuboside B significantly promotes cell growth and induces the relative expression of GABA(A) α1 and α5 subunits in a dose-dependent manner, an effect unachievable with unhydrolyzed Jujuboside A in vitro [1].

Evidence DimensionIn vitro GABA-A receptor activation and BBB penetration potential
Target Compound DataJujuboside B directly binds GABA-A receptors and upregulates α1/α5 subunit expression without metabolic conversion.
Comparator Or BaselineJujuboside A (requires gastric hydrolysis; 1.32% bioavailability; poor BBB penetration).
Quantified DifferenceDirect receptor binding and activation achieved by Jujuboside B, whereas Jujuboside A relies entirely on downstream metabolism.
ConditionsIn vitro hippocampal neuron cultures and in vivo pharmacokinetic tracking.

For in vitro neuropharmacological assays, buyers must procure Jujuboside B to ensure direct receptor interaction, as Jujuboside A will remain inactive without an in vivo gastric digestion model.

Anti-Melanogenic vs. JuA
Head-to-head
JUB active; JUA inactive
Supports melanogenesis endpoint review
α-MSH-induced B16F10 and zebrafish models

Exclusive Anti-Platelet Aggregation Activity

Structural differences between Jujuboside B and Jujuboside A dictate entirely divergent cardiovascular profiles. A direct comparison of the two saponins revealed that only Jujuboside B possesses potent inhibitory effects on platelet aggregation induced by collagen, thrombin, arachidonic acid (AA), and adenosine diphosphate (ADP). Furthermore, Jujuboside B significantly inhibits collagen-induced thromboxane A2 production in rat platelets and provides protection in thromboembolic models. Jujuboside A demonstrated no such inhibitory activity under identical assay conditions [1].

Evidence DimensionInhibition of induced platelet aggregation
Target Compound DataJujuboside B exhibits potent multi-pathway inhibition (collagen, thrombin, AA, ADP).
Comparator Or BaselineJujuboside A (No inhibitory effect).
Quantified Difference100% functional divergence in anti-platelet activity between the two analogs.
ConditionsRat platelets and in vivo thromboembolic models.

Researchers designing antithrombotic or cardiovascular screening panels must strictly select Jujuboside B, as utilizing Jujuboside A will result in a complete failure of the assay.

ACE Binding Energy
Reported
−11.2 Kcal/mol
Supports ACE-targeted pathway research
In silico docking; ranked lowest among tested Z. jujuba compounds

Solvent Sensitivity and Stock Solution Reproducibility

The processability and assay reproducibility of Jujuboside B are highly dependent on strict solvent selection. While the compound can achieve high solubility concentrations of up to 100 mg/mL (95.67 mM) in pure Dimethyl sulfoxide (DMSO), it is strictly insoluble in water. Crucially, technical datasheets indicate that moisture-contaminated DMSO significantly reduces its solubility profile, leading to unpredictable precipitation. For lower-toxicity applications, it can be dissolved in ethanol at ≥17.43 mg/mL, provided ultrasonic agitation is applied .

Evidence DimensionSolubility and stock stability
Target Compound Data100 mg/mL in anhydrous DMSO; ≥17.43 mg/mL in EtOH with sonication.
Comparator Or BaselineAqueous buffers or moisture-contaminated DMSO (insoluble / unpredictable precipitation).
Quantified DifferenceComplete loss of solubility when exposed to aqueous or moisture-rich environments.
ConditionsStandard laboratory stock solution preparation at room temperature.

Procurement teams must ensure that anhydrous solvents are sourced concurrently, as improper handling with standard aqueous buffers will ruin the compound and invalidate quantitative dosing.

Synergy Ratio
Reported
5:1 (JuB:spinosin)
Supports GABAergic combination study
Reported optimal synergistic effect on GABA receptors
Insomnia Model PK
Data to verify
Tmax shift in model rats
Disease-state PK context may vary
Model-dependent absorption; exact values not reported
Cytotoxicity IC50
Reported
54.38 μM (MDA-MB-231)
Supports cell-model endpoint review
~3.3-fold difference vs. normal Chang cells
Antiseizure Mechanism
Reported
Vagus-NTS pathway activation
Supports vagal-NTS pathway study
Mechanistic distinction from standard anticonvulsants

In Vitro GABAergic Neurotransmission and Insomnia Modeling

Because Jujuboside B does not require gastric hydrolysis to become active, it is the mandatory choice for in vitro cell culture models investigating GABA-A receptor modulation, α1/α5 subunit expression, and hippocampal neuron growth. It provides a reliable, direct-acting standard that Jujuboside A cannot match [1].

Antithrombotic and Cardiovascular Drug Discovery

Due to its exclusive ability to inhibit collagen-, thrombin-, AA-, and ADP-induced platelet aggregation, Jujuboside B is the required triterpenoid standard for developing botanical-derived antithrombotic therapies and evaluating thromboxane A2 suppression pathways[2].

Quality Control and Chemometric Standardization of Botanical Extracts

Given the extreme variability of saponin content in Ziziphus jujuba seeds across different geographic regions, high-purity Jujuboside B is an essential analytical reference standard for HPLC-ELSD workflows to validate the commercial and therapeutic grade of raw botanical materials [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Melanogenesis pathway studies
JuB-specific melanogenesis assay-response context
cAMP-CREB-MITF axis and tyrosinase endpoint review
ACE-targeted pathway research
ACE binding profile review
Enzymatic ACE inhibition assay validation
GABAergic combination research
Combination ratio-dependent GABA modulation
GABA receptor expression endpoint review
Cancer cell-model studies
Differential cytotoxicity profile across cell lines
Apoptosis/autophagy pathway endpoint review

Physical Description

Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

11

Exact Mass

1044.55050968 Da

Monoisotopic Mass

1044.55050968 Da

Heavy Atom Count

73

Melting Point

222 - 225 °C

UNII

V5D63ZF3BE

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

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